2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazide derivative, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include hydrazine, chlorobenzyl chloride, and methoxybenzaldehyde. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
- **2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-{4-(METHYLSULFANYL)PHENYL}METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23ClN2O2S |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H23ClN2O2S/c1-18-5-7-20(8-6-18)15-29-23-11-9-19(10-12-23)14-26-27-24(28)17-30-16-21-3-2-4-22(25)13-21/h2-14H,15-17H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
NGPCNFHDDPGHGO-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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